molecular formula C7H6O2 B145889 1,3-Benzodioxole CAS No. 274-09-9

1,3-Benzodioxole

Cat. No. B145889
CAS RN: 274-09-9
M. Wt: 122.12 g/mol
InChI Key: FTNJQNQLEGKTGD-UHFFFAOYSA-N
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Description

1,3-Benzodioxole is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and organic synthesis. The compound and its derivatives have been explored for their anticancer, antibacterial, and DNA binding properties, as well as their role as inhibitors of enzymes like histone deacetylases (HDACs) which are associated with cancer progression .

Synthesis Analysis

The synthesis of 1,3-Benzodioxole derivatives has been achieved through various methods. One approach involves the preparation of organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one and their reactions with alkynyltrimethylsilanes to yield 1-alkynylbenziodoxoles . Another study reported a green, microwave-assisted synthesis of 2-phenyl 1,3-benzodioxole derivatives, highlighting the advantages of this method in terms of time efficiency, yield, and environmental friendliness . Additionally, a photocatalytic method has been developed for the synthesis of 2-substituted 1,3-benzodioxoles using tetrabutylammonium decatungstate as a catalyst .

Molecular Structure Analysis

The molecular structure of 1,3-Benzodioxole has been investigated using various techniques. X-ray crystallography revealed the crystal and molecular structure of a related compound, 1,3-dihydro-1-hydroxy-3-oxo-1,2-benziodoxole, showing a trigonal bipyramidal geometry around the iodine atom . Nuclear magnetic resonance (NMR) studies partially oriented in nematic solvents have provided insights into the molecular structure of 1,3-benzodioxole, suggesting a puckered model with a puckering angle of about 15.5° .

Chemical Reactions Analysis

1,3-Benzodioxole derivatives have been shown to participate in various chemical reactions. An iodine-induced 1,3-dipolar cycloaddition reaction has been utilized for the synthesis of benzo[f]isoindole-1,3-dicarboxylates from quinones and N-substituted amino esters . The reactivity of 1,3-benzodioxole in the presence of photocatalysts has also been demonstrated, allowing for the smooth preparation of substituted derivatives .

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis of 1,3-Benzodioxole

1,3-Benzodioxole is synthesized from catechol, typically through cyclization with dichloromethane. This process yields a compound important in medicinal chemistry, with an overall yield of 57.2%. The structure of the synthesized product is usually characterized by infrared spectrum (IR) and nuclear magnetic resonance (NMR) (Li Yu, 2006).

Anticancer and Antibacterial Applications

1,3-Benzodioxole derivatives exhibit significant anticancer and antibacterial activities. For instance, a study on 2-phenyl 1,3-benzodioxole derivatives showed that these compounds possess greater anticancer and antibacterial potency than standard reference compounds. These derivatives also demonstrate potential in DNA binding, highlighting their usefulness in medical research (Sayanti Gupta et al., 2016).

Antitumor Activity

Several 1,3-benzodioxole derivatives have been synthesized and evaluated for their antitumor activity against human tumor cell lines, showing promising results. Some derivatives, like 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester, have demonstrated significant growth inhibitory activity on a range of cell lines (N. Micale et al., 2002).

Inhibition of Histone Deacetylase in Cancer

1,3-Benzodioxole and its derivatives have been studied as novel inhibitors of the histone deacetylase enzyme in cancer therapy. This research included bioinformatics approaches and computational methods to evaluate their specific inhibitory effects and pharmacological properties, revealing promising compounds for combating cancer progression (Neeraj Kumar et al., 2018).

Molecular Structure and Spectroscopy

Studies on the molecular structure of 1,3-benzodioxole using nuclear magnetic resonance in nematic solvents have provided insights into its planarity and puckering angle. This research contributes to a deeper understanding of the molecule's physical properties, which is essential for its application in various scientific fields (T. C. Wong & Kenneth J. Koval, 1978).

Antimicrobial and Antioxidant Agents

Benzodioxol derivatives have shown a wide range of biological activities, including antimicrobial and antioxidant potentials. These compounds have been evaluated against different bacterial strains and demonstrated significant activities, making them valuable materials for the pharmaceutical industry (Amjad Khalil et al., 2021).

Safety And Hazards

1,3-Benzodioxole is a flammable liquid and vapor. It is harmful if swallowed or inhaled . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

1,3-Benzodioxole derivatives could be a promising scaffold for the discovery and development of novel auxin receptor agonists . The employment of these derivatives may be effective for enhancing root growth and crop production .

properties

IUPAC Name

1,3-benzodioxole
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InChI

InChI=1S/C7H6O2/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FTNJQNQLEGKTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC=C2O1
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6O2
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DSSTOX Substance ID

DTXSID9051951
Record name 1,3-Benzodioxolane
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Molecular Weight

122.12 g/mol
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Physical Description

Colorless liquid with an aromatic odor; [Alfa Aesar MSDS]
Record name 1,3-Benzodioxole
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Vapor Pressure

0.57 [mmHg]
Record name 1,3-Benzodioxole
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Product Name

1,3-Benzodioxole

CAS RN

274-09-9
Record name 1,3-Benzodioxole
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Synthesis routes and methods I

Procedure details

Into a mixture of 97.7 g (0.80 mole) of 1,2-methylenedioxybenzene and 108 g (0.80 mole) of N-methylformanilide was introduced 80.0 g (0.81 mole) of phosgene at 50° C. over a 1-hour period. Then, the reaction mixture was heated at 70° C. for 5 hours, poured into ice water, and allowed to stand for 1 hour. Thereafter, the resulting mixture was treated in the same manner as in Example 1 to obtain 48.0 g (0.393 mole) of 1,2-methylenedioxybenzene and 58.9 g (0.392 mole) of piperonal. The yield and selectivity of piperonal were 49.0% and 96.3%, respectively. The recoveries of N-methylaniline and N-methylformanilide were 64.2% and 2.3%, respectively.
Quantity
97.7 g
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108 g
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80 g
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ice water
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

280 mgs (1.10 mmol) of bis(pinacolato)diboron under anaerobic conditions in dry methanol (3 ml) in a reaction tube was treated with 2 ml of a 1 M LiOMe solution in methanol. After stirring, 25 mg of CoCl2(dppf)was added followed by 251 mg (1.01 mmol) of 1-iodo-3,4-methylenedioxybenzene. The reaction was warmed to 60° C. and stirred. On gc analysis after 16 hr reaction time, it was found that the required arylboronic acid ester had formed together with 3,4-methylenedioxybenzene.
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280 mg
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3 mL
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CoCl2(dppf)was
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25 mg
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251 mg
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Name
arylboronic acid ester
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Synthesis routes and methods IV

Procedure details

284 mgs (1.12 mmol) of bis(pinacolato)diboron under anaerobic conditions in dry methanol (3 ml) in a reaction tube was treated with 2 ml of a 1 M LiOMe solution in methanol. After stirring, 22 mg (0.028 mmol) of PtCl2(PPh3)2 was added followed by 258 mg (1.04 mmol) of 1-iodo-3,4-methylenedioxybenzene and a further 2 ml of methanol. At 60° C. the reaction goes to completion to form the desired product together with 3,4-methylenedioxybenzene. In DMSO the reaction rate is significantly slower than in methanol.
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284 mg
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3 mL
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PtCl2(PPh3)2
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22 mg
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258 mg
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2 mL
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solvent
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Synthesis routes and methods V

Procedure details

To 28 mg PdCl2(dppf).CH2Cl2 in a reaction tube under nitrogen were added 4 ml dioxane, 0.43 ml (3 mmol) triethylamine, 0.23 ml (1.5 mmol) pinacolborane and 262 mg (1.06 mmol) 1-iodo-3,4-methylenedioxybenzene. The reaction solution was warmed to 80° C. with stirring in an oil bath for 22 h. An aliquot (0.3 ml) was removed from the reaction and extracted into ethyl acetate and washed several times with water and analysed by gc (fid detector, SGE HT5 capillary column). All the 1-iodo-3,4-methylenedioxybenzene had reacted to form the boronic acid ester together with some 1,3-benzodioxole. After addition of 8 ml methanol (which destroys the excess pinacolborane and thereby prevents the formation of symmetrical biaryl), 1.07 g Cs2CO3 and 261 mg (1.06 mmol) 4-iodobenzamide, the solution was warmed to 40° C. for 17 h. An aliquot (0.5 ml) was removed from the reaction solution and extracted into ethyl acetate and washed several times with water, and analysed by gc (fid detector, SGE HT5 capillary column). The required biaryl (identified by gc/ms) gave rise to the strongest peak in the gc trace.
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0 (± 1) mol
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0.43 mL
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0.23 mL
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262 mg
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4 mL
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28 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Benzodioxole
Reactant of Route 2
1,3-Benzodioxole
Reactant of Route 3
Reactant of Route 3
1,3-Benzodioxole
Reactant of Route 4
1,3-Benzodioxole
Reactant of Route 5
1,3-Benzodioxole
Reactant of Route 6
1,3-Benzodioxole

Citations

For This Compound
7,370
Citations
M Tagashira, Y Ohtake - Planta medica, 1998 - thieme-connect.com
Antioxidative compounds contained in the leaves of Melissa officinalis L.(lemon balm) were investigated. Six major compounds, protocatechuic acid (or 3, 4-dihydroxybenzoic acid, 1), 2-…
Number of citations: 277 www.thieme-connect.com
E Hodgson, RM Philpot - Drug metabolism reviews, 1975 - Taylor & Francis
Since the observation that sesame oil would synergize the action of the insecticide pyrethrum [l, 21, methylenedioxyphenyl (1, 3-benzodioxole) derivatives have been used as …
Number of citations: 245 www.tandfonline.com
JD Bloom, MD Dutia, BD Johnson… - Journal of medicinal …, 1992 - ACS Publications
V.; Inggall, HJ; Pearson, BA; Penn, CR; Storer, R.; Williamson, C.; Cameron, JM Garbovir: The (-) Enantiomer is a Potent and Selective Antiviral Agent Against Human Immunodeficiency …
Number of citations: 344 pubs.acs.org
Y Sun, Z Yang, Q Liu, X Sun, L Chen… - Journal of Agricultural …, 2022 - ACS Publications
A series of novel 1,3-benzodioxole-pyrimidine derivatives were designed and synthesized. The in vitro bioassay indicated that compounds 4e, 4g, 4n, 5c, and 5e displayed excellent …
Number of citations: 12 pubs.acs.org
LMMG da Silva, JF de Oliveira, WL Silva… - Chemico-Biological …, 2018 - Elsevier
Schistosomiasis is considered a serious public health problem in 78 countries and territories located in Africa, Asia and America and it is estimated in more than 249 million people …
Number of citations: 30 www.sciencedirect.com
PH Shie, SY Wang, HL Lay, GJ Huang - International …, 2016 - Elsevier
Several benzenoid compounds have been isolated from Antrodia camphorata are known to have excellent anti-inflammatory activity. In this study, we investigated the anti-inflammatory …
Number of citations: 43 www.sciencedirect.com
MD Bygd, KG Aukema, JE Richman, LP Wackett - MBio, 2021 - Am Soc Microbiol
Perfluorinated carbon atoms in a diether linkage are common in commercial anesthetics, drugs, fungicides, and insecticides. An important chemical group comprising perfluorodiethers …
Number of citations: 9 journals.asm.org
S Moon, Y Kwon, J Lee, J Choo - The Journal of Physical …, 2001 - ACS Publications
The conformation of 1,3-benzodioxole has been examined using ab initio calculation and natural bond orbital (NBO) analysis in order to find the origin of its unusual nonplanarity. …
Number of citations: 30 pubs.acs.org
MAR Matos, CCS Sousa… - Journal of Chemical & …, 2007 - ACS Publications
The standard (p = 0.1 MPa) molar energies of combustion in oxygen, at T = 298.15 K, of four 1,3-benzodioxole derivatives (5-oxoethyl-1,3-benzodioxole, 5-cyano-1,3-benzodioxole, 5-…
Number of citations: 11 pubs.acs.org
HM Lien, PT Kuo, CL Huang, JY Kao, H Lin… - Evidence-based …, 2011 - hindawi.com
A set of 10 4,7-dimethoxy-1,3-benzodioxole derivatives based on a lead compound previously discovered by our group, SY-1, which was isolated from Antrodia camphorata, were …
Number of citations: 34 www.hindawi.com

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